Thiazole-4,5-dicarboxylic acid

Catalog No.
S567296
CAS No.
22358-80-1
M.F
C5H3NO4S
M. Wt
173.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazole-4,5-dicarboxylic acid

CAS Number

22358-80-1

Product Name

Thiazole-4,5-dicarboxylic acid

IUPAC Name

1,3-thiazole-4,5-dicarboxylic acid

Molecular Formula

C5H3NO4S

Molecular Weight

173.15 g/mol

InChI

InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10)

InChI Key

HFHARFNUBJTTGI-UHFFFAOYSA-N

SMILES

C1=NC(=C(S1)C(=O)O)C(=O)O

Synonyms

TDCA-4,5, thiazole-4,5-dicarboxylic acid

Canonical SMILES

C1=NC(=C(S1)C(=O)O)C(=O)O

Thiazole-4,5-dicarboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen and sulfur atoms. Its molecular formula is C5H3NO4SC_5H_3NO_4S and it features two carboxylic acid groups located at the 4 and 5 positions of the thiazole ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique structural properties and reactivity.

There is no current information available on the specific mechanism of action of TDCA.

Future Research Directions

  • Synthesis and characterization of TDCA.
  • Investigation of its potential biological activities, including antibacterial, antifungal, or anti-inflammatory properties.
  • Determination of its physical and chemical properties.
  • Evaluation of its safety profile.
. It can undergo:

  • Decarboxylation: The removal of carbon dioxide from the carboxylic acid groups can lead to the formation of thiazole derivatives.
  • Esterification: Reacting with alcohols can produce thiazole esters, which are valuable intermediates in organic synthesis.
  • Condensation Reactions: This compound can react with amines or hydrazines to form more complex heterocyclic compounds, enhancing its utility in medicinal chemistry .

Thiazole-4,5-dicarboxylic acid exhibits various biological activities. Research indicates that it may possess:

  • Antimicrobial Properties: Some derivatives of thiazole compounds have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain studies have suggested that thiazole derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy .
  • Enzyme Inhibition: Thiazole compounds are often explored for their ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

Several methods exist for synthesizing thiazole-4,5-dicarboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors such as α-amino acids or thioketones can lead to the formation of the thiazole ring.
  • Multi-step Synthesis: Involves several reactions including oxidation and carboxylation processes to introduce carboxylic acid groups at the desired positions.
  • Using Catalysts: Certain metal catalysts can facilitate the formation of thiazole rings from simpler organic compounds .

Thiazole-4,5-dicarboxylic acid has several applications:

  • Pharmaceuticals: It serves as a building block for synthesizing various biologically active compounds.
  • Agricultural Chemistry: Potential use in developing fungicides or herbicides due to its biological activity.
  • Materials Science: Employed in creating polymers or as a catalyst in

Research on interaction studies involving thiazole-4,5-dicarboxylic acid has revealed:

  • Complex Formation: It can form complexes with metal ions, which may enhance its properties for catalysis or therapeutic applications.
  • Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological activity, making it a candidate for combination therapies in medicinal applications .

Thiazole-4,5-dicarboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Thiazole-2-carboxylic acidContains one carboxylic groupLess acidic than thiazole-4,5-dicarboxylic acid
Thiazole-4-carboxylic acidContains one carboxylic groupMore reactive due to fewer steric hindrances
1,2-Thiazole-4,5-dicarboxylateAnionic form of thiazole-4,5-dicarboxylic acidExhibits different solubility and reactivity properties

Thiazole-4,5-dicarboxylic acid is unique due to its dual carboxylic groups that enhance its reactivity and potential biological activity compared to other thiazoles. Its ability to participate in diverse

Conventional Organic Synthesis Approaches

Thiazole-4,5-dicarboxylic acid represents a significant heterocyclic compound that has been synthesized through various conventional organic synthesis methodologies [1]. The most established approach involves the direct synthesis from amino acid precursors, particularly utilizing L-cysteine hydrochloride as a starting material [3]. This method employs a multi-step process consisting of condensation, esterification, oxidation, and hydrolysis reactions to produce the target compound with yields ranging from 80-85% [3].

The oxidation reaction represents a critical step in conventional synthesis pathways [3]. In this process, methyl thiazolidine-4-carboxylate serves as the precursor, which undergoes oxidation using manganese dioxide in acetonitrile at temperatures between 60-100°C for 24-72 hours [3]. The molar ratio of thiazolidine-4-methyl carboxylate to manganese dioxide is maintained at 1:20 to 1:26, with reaction temperatures typically controlled between 60-80°C for optimal yields [3].

Gabriel synthesis represents another conventional approach for thiazole ring formation, involving the cyclization reaction of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures of 170°C [22]. This method has been adapted for the preparation of thiazole-4,5-dicarboxylic acid derivatives, though yields can be variable depending on reaction conditions [22].

The Cook-Heilbron synthesis pathway offers an alternative conventional route, leading to 2,4-disubstituted 5-aminothiazole derivatives through the reaction of alpha-aminonitriles with dithioacids or esters of dithioacids under mild reaction conditions [22]. When carbon disulfide is employed in this reaction, 5-amino-2-mercaptothiazole compounds are formed as intermediates [22].

A particularly effective conventional method involves the cyclization reaction using thioformamide and bromopyruvic acid [3]. This approach utilizes pyruvic acid as the initial raw material, which undergoes bromination to form bromopyruvic acid, followed by cyclization with thioformamide to yield thiazole-4-carboxylic acid derivatives [3]. The subsequent hydrolysis reaction employs 10% sodium hydroxide aqueous solution under reflux conditions for one hour, followed by acidification to pH 3 with hydrochloric acid to precipitate the final product [3].

MethodTemperature (°C)Reaction TimeYield (%)SolventReference
Direct synthesis from amino acid precursors60-8024-72 hours80-85Acetonitrile/Water [3]
Oxidation of thiazolidine derivatives60-10024-48 hours80.8Acetonitrile [3]
Gabriel synthesis from acylaminocarbonyl compounds170Several hoursVariableHigh temperature [22]
Cook-Heilbron synthesis from alpha-aminonitrilesRoom temperatureMild conditionsGood yieldsVarious organic solvents [22]
Cyclization with thioformamide and bromopyruvic acidReflux12 hoursVariableAlcohols [3]

Microwave-Assisted and Solvothermal Techniques

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods for the preparation of thiazole-4,5-dicarboxylic acid and related heterocyclic compounds [5]. These techniques offer significant advantages including reduced reaction times, improved yields, and environmentally benign reaction conditions [5] [6].

The microwave-assisted cyclocondensation approach involves the reaction of 2,3-dibromosuccinic acid with various nucleophiles under controlled microwave irradiation [5]. This method achieves formation of dicarboxylic acid derivatives of thiazoles in yields ranging from 80-87% within reaction times of 2-8 minutes at 150°C [5]. The dramatic reduction in reaction time compared to conventional methods represents a significant improvement in synthetic efficiency [5].

One-pot three-component synthesis under microwave irradiation has been successfully applied to thiazole derivative preparation [6]. Novel thiazolyl-pyridazinedione derivatives were synthesized using microwave energy at 500 watts and 150°C for 4-8 minutes, achieving yields of 88-93% [6]. This approach eliminates the need for sequential reactions and simplifies the overall synthetic process [6].

The microwave-assisted Hantzsch thiazole synthesis represents another significant advancement in thiazole chemistry [10]. This method involves the reaction between chloro-ethanones and thioureas using microwave heating, resulting in substantially shortened reaction times of 10-30 minutes while maintaining good yields of 80-85% [10]. The microwave approach demonstrates superior performance compared to conventional heating methods that typically require extended reaction times and often produce mediocre yields [10].

Solvothermal techniques have been successfully employed for the synthesis of coordination polymers incorporating thiazole-4,5-dicarboxylic acid derivatives [9]. The preparation of two-dimensional coordination networks using zinc ions and thiazolo[5,4-d]thiazole-based ligands was achieved through solvothermal reactions, yielding crystalline materials with defined porous structures [9]. These materials demonstrated thermal stability and gas adsorption properties suitable for materials science applications [9].

Microwave-assisted synthesis of heterocyclic dicarboxylic acids has been demonstrated using various nucleophilic reagents [5]. The reaction of 2,3-dibromosuccinic acid with amidinothiocarbamide, amidinocarbamide, and guanidine hydrochloride under microwave irradiation for 4-6 minutes resulted in the formation of thiazole, oxazole, and imidazole derivatives with yields of 85-90% [5].

MethodTemperature (°C)Reaction TimeYield (%)Power (W)AdvantagesReference
Microwave-assisted cyclocondensation1502-8 minutes80-87VariableEnvironmentally benign [5]
One-pot three-component synthesis500W, 1504-8 minutes88-93500Short reaction time [6]
Microwave Hantzsch synthesisVarious10-30 minutes80-85VariableGood yields [10]
Dicarboxylic acid derivatives synthesisMicrowave heating4-6 minutes85-90VariableEco-friendly [5]
Heterocyclic ring formationControlled MW2-4 minutesHigher than conventionalVariableEnergy efficient [8]

Decarboxylation Mechanisms and Stability Studies

The decarboxylation behavior of thiazole-4,5-dicarboxylic acid represents a critical aspect of its chemical stability and thermal properties [4] [14]. Among the isomeric thiazole monocarboxylic acids, there exists a marked difference in the ease of decarboxylation, with the order being position-2 greater than position-5 greater than position-4 [4]. This stability order has significant implications for synthetic strategies and storage conditions [4].

Thiazole-4,5-dicarboxylic acid undergoes monodecarboxylation to afford thiazole-4-carboxylic acid when subjected to thermal conditions [4]. The decarboxylation process proceeds more readily in alkaline media compared to acidic conditions, with direct thermolysis also being employed as an alternative approach [4]. The thermal decomposition typically occurs at temperatures ranging from 195-220°C, with sublimation beginning around 195°C [14] [25].

The mechanism of thermal decarboxylation involves the formation of intermediate species that facilitate the loss of carbon dioxide [11]. For thiazole-2-carboxylic acid, the decarboxylation proceeds via a 2,3-dihydrothiazol-2-ylidene intermediate, both in gas phase reactions and under matrix isolation conditions at low temperatures [11]. This mechanistic understanding provides insight into the thermal behavior of related thiazole carboxylic acid derivatives [11].

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, a closely related compound, demonstrates limited thermal stability and may decarboxylate at relatively low temperatures [14] [25]. The compound undergoes an endothermic sublimation event at approximately 195°C, followed by decomposition at higher temperatures around 220°C [14]. This thermal behavior necessitates careful control of reaction conditions during synthesis and purification procedures [25].

Stability studies have revealed that thiazole-4,5-dicarboxylic acid exhibits intermediate stability compared to other positional isomers [4]. The compound maintains structural integrity under ambient conditions but requires consideration of temperature effects during storage and handling [14]. The limited solubility in common organic solvents, with enhanced solubility observed in dimethyl sulfoxide, influences both synthetic approaches and purification strategies [25].

Kinetic studies of decarboxylation reactions have demonstrated that the rate of carbon dioxide loss depends significantly on the electronic environment of the carboxyl groups [16]. The presence of electron-withdrawing groups in the thiazole ring system can accelerate decarboxylation processes, while electron-donating substituents tend to stabilize the carboxylic acid functionality [16].

The decarboxylation mechanism involves initial protonation or coordination of the carboxyl group, followed by elimination of carbon dioxide through a concerted or stepwise process [12]. The formation of carbocation intermediates has been proposed in certain cases, particularly when stabilizing substituents are present on the thiazole ring [12].

CompoundDecarboxylation Temperature (°C)ProductMechanismStability OrderReference
Thiazole-4,5-dicarboxylic acid195-220Thiazole-4-carboxylic acidThermal decarboxylationIntermediate [4] [14]
Thiazole-2,4-dicarboxylic acidMonodecarboxylation readilyThiazole-4-carboxylic acidAlkaline/acidic media2 > 5 > 4 [4]
Thiazole-2,5-dicarboxylic acid100 (first), 218 (second)Thiazole-5-carboxylic acid then thiazoleSequential decarboxylationLess stable than position-2 [4]
Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid195 (sublimation), 220 (decomposition)Decarboxylated productsLimited thermal stabilityLimited at low temperature [14] [25]
Thiazole-2-carboxylic acidRoom temperatureThiazoleVia 2,3-dihydrothiazol-2-ylideneLeast stable [4] [11]

XLogP3

0.7

Other CAS

22358-80-1

Wikipedia

Thiazole-4,5-dicarboxylic acid

Dates

Modify: 2023-08-15

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